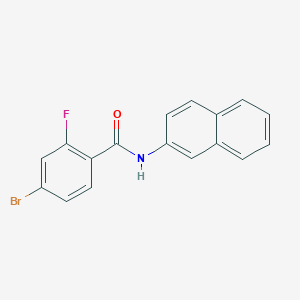

![molecular formula C19H22N2O5S B2947383 N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797900-75-4](/img/structure/B2947383.png)

N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

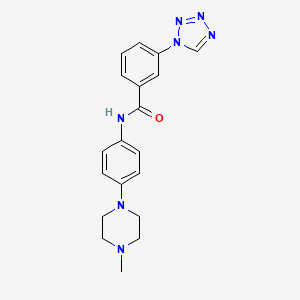

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . It also contains an oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . Oxazoles can be synthesized through several methods, including the Robinson-Gabriel synthesis which involves the cyclodehydration of certain oximes .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. The sulfonamide group would add additional complexity .Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Impurities

Research has explored novel synthesis methods for sulfonamide compounds, including omeprazole, which shares a similar sulfonamide functional group. Novel synthesis techniques aim to overcome challenges related to pharmaceutical impurities, offering insights into the development of proton pump inhibitors and other related drugs. This area of study is crucial for enhancing drug purity and efficacy (Saini et al., 2019).

Environmental Impact and Removal

Sulfonamides, due to their persistence as organic pollutants, pose environmental challenges. Studies have focused on the contamination and removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques. This research is essential for understanding the environmental fate of these compounds and developing methods to mitigate their impact on ecosystems (Prasannamedha et al., 2020).

Therapeutic Applications and Patent Reviews

Sulfonamide inhibitors, particularly in the context of antibacterial and antiviral therapies, have been extensively reviewed in patents. These compounds, due to their broad-spectrum activity, are significant in developing treatments for a range of infections and conditions, including cancer and Alzheimer's disease (Gulcin & Taslimi, 2018). Antiglaucoma therapies have also benefited from sulfonamide-based carbonic anhydrase inhibitors, highlighting the versatility of sulfonamide compounds in therapeutic applications (Masini et al., 2013).

Antioxidant Capacity and Environmental Remediation

The role of sulfonamide compounds in environmental remediation and their antioxidant capacities has been explored. Studies on the decolorization assay of antioxidant capacity and the treatment of organic pollutants highlight the potential of sulfonamide derivatives in addressing environmental challenges and oxidative stress (Ilyasov et al., 2020).

Wirkmechanismus

Target of action

The compound contains a benzoxazole ring and a sulfonamide group. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, making them effective antibacterial agents .

Mode of action

Sulfonamides, on the other hand, typically act as competitive inhibitors of bacterial enzymes .

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential antibacterial properties, given its structural similarity to known sulfonamide antibiotics. Additionally, the oxazole ring could be a point of interest for medicinal chemists due to its presence in several biologically active compounds .

Eigenschaften

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-19(25-3,14-8-6-5-7-9-14)13-20-27(23,24)15-10-11-17-16(12-15)21(2)18(22)26-17/h5-12,20H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOHIXBAKCYQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)